![molecular formula C18H22FN3O B2903439 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380097-43-6](/img/structure/B2903439.png)
2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine, also known as DPY-5, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPY-5 belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine is not fully understood. However, it has been proposed that this compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, this compound prevents the growth and proliferation of cancer cells. This compound also inhibits the activity of viral and fungal enzymes, thereby preventing their replication.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of thymidylate synthase, as mentioned earlier. Physiologically, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine is its broad-spectrum activity against cancer, viruses, and fungi. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for the compound. Additionally, further studies are needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of this compound analogs with improved solubility and potency is an area of active research.
Synthesis Methods
The synthesis of 2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine involves a multi-step process that begins with the reaction of 2,5-dimethylbenzyl chloride with piperidine to form 1-(2,5-dimethylphenyl)-4-piperidinyl chloride. This intermediate is then reacted with 5-fluorouracil to form this compound. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Scientific Research Applications
2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal activities. This compound has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, and antifungal activity against Candida albicans.
properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-13-3-4-14(2)15(9-13)12-22-7-5-17(6-8-22)23-18-20-10-16(19)11-21-18/h3-4,9-11,17H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJKJVUVFOSDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)

![ethyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2903359.png)
![1-Benzyl-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2903361.png)
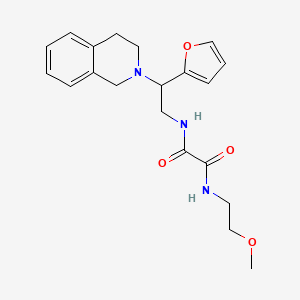
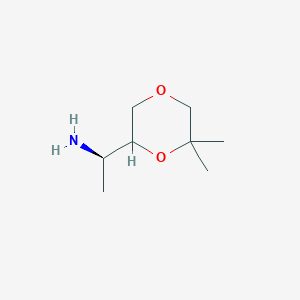

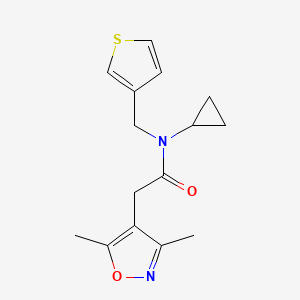

![1,1-Difluoro-5-azaspiro[2.4]heptan-4-one](/img/structure/B2903371.png)
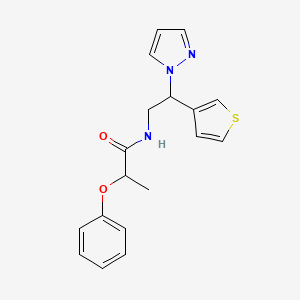
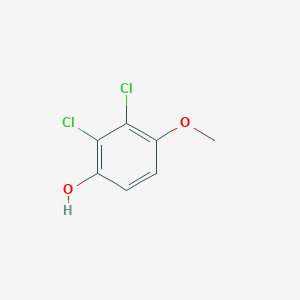
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)